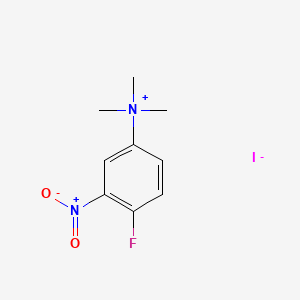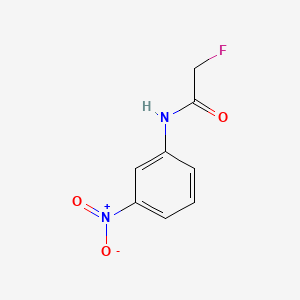
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) is a sulfonium salt characterized by the presence of bis(chlorophenyl)phenyl groups attached to a sulfur atom, with hexafluorophosphate as the counterion. Sulfonium salts are known for their stability and versatility in various chemical reactions, making them valuable in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) typically involves the reaction of thioethers with alkyl halides. For example, the reaction of a bis(chlorophenyl)phenyl sulfide with a suitable alkylating agent such as methyl trifluoromethanesulfonate can yield the desired sulfonium salt. The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.
Industrial Production Methods
In an industrial setting, the production of sulfonium salts like bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfonium salt can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding thioether.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the sulfonium ion acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides, cyanides, or amines can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thioethers.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of sulfur ylides, which are valuable intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms involving sulfur-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including photoacid generators for photolithography.
Mecanismo De Acción
The mechanism of action of sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) involves the formation of a positively charged sulfonium ion, which can interact with various molecular targets. The sulfonium ion can participate in nucleophilic substitution reactions, where it acts as an electrophile, facilitating the transfer of alkyl or aryl groups to nucleophilic sites on target molecules. This mechanism is crucial in the formation of sulfur ylides and other reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylsulfonium iodide
- Dimethylsulfonium methyl sulfate
- Triphenylsulfonium triflate
Uniqueness
Sulfonium, bis(chlorophenyl)phenyl-, hexafluorophosphate(1-) is unique due to the presence of bis(chlorophenyl)phenyl groups, which confer distinct electronic and steric properties. These properties can influence the reactivity and stability of the compound, making it suitable for specific applications where other sulfonium salts may not be as effective.
Propiedades
Número CAS |
68156-03-6 |
|---|---|
Fórmula molecular |
C18H13Cl2S.F6P C18H13Cl2F6PS |
Peso molecular |
477.2 g/mol |
Nombre IUPAC |
bis(2-chlorophenyl)-phenylsulfanium;hexafluorophosphate |
InChI |
InChI=1S/C18H13Cl2S.F6P/c19-15-10-4-6-12-17(15)21(14-8-2-1-3-9-14)18-13-7-5-11-16(18)20;1-7(2,3,4,5)6/h1-13H;/q+1;-1 |
Clave InChI |
CLMBFRSSQDPLCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2Cl)C3=CC=CC=C3Cl.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)






![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)





